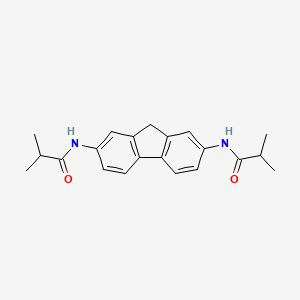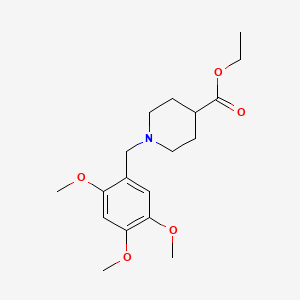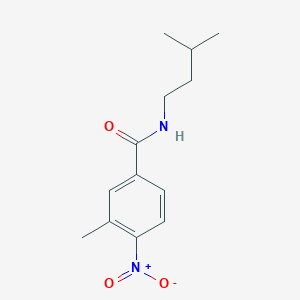![molecular formula C15H15N3OS B5854168 N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)
N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors, which are primarily found in the central nervous system. MMB-2201 has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.
Mecanismo De Acción
MMB-2201 exerts its effects by binding to the cannabinoid receptors, which are primarily found in the brain and spinal cord. These receptors are involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation. MMB-2201 acts as an agonist of these receptors, leading to the activation of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties and can protect cells against oxidative stress. In vivo studies have demonstrated that MMB-2201 can induce hypothermia, decrease locomotor activity, and alter cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMB-2201 in laboratory experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation without the confounding effects of other neurotransmitter systems. However, one of the limitations of using MMB-2201 is its potential for toxicity and adverse effects. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Direcciones Futuras
There are several potential future directions for research on MMB-2201. One area of interest is its potential therapeutic applications in the treatment of neurological disorders. Further studies are needed to elucidate its effects on specific neurotransmitter systems and to determine the optimal dosing and administration methods. Another area of interest is its potential as a tool for studying the cannabinoid receptors and their signaling pathways. Further studies are needed to determine the precise mechanisms of action of MMB-2201 and to develop more selective and potent agonists and antagonists for these receptors.
Métodos De Síntesis
The synthesis of MMB-2201 involves the reaction of 2-thiophenecarboxylic acid with N-methyl-N-(2-chloroethyl)amine hydrochloride, followed by the addition of 1-methyl-1H-benzimidazole-2-carboxaldehyde. The reaction is carried out in the presence of a catalyst and a solvent, such as dichloromethane or ethanol. The resulting product is purified through various techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
MMB-2201 has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, it has been used as a tool to study the cannabinoid receptors and their signaling pathways. It has also been investigated for its potential therapeutic effects in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-17(15(19)13-8-5-9-20-13)10-14-16-11-6-3-4-7-12(11)18(14)2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTKJBNCJJPKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)



![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)

![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)


